1-((4-Chloronaphthalen-1-yl)sulfonyl)-4-(2,6-dimethylphenyl)piperazine
CAS No.: 1903689-64-4
Cat. No.: VC7764303
Molecular Formula: C22H23ClN2O2S
Molecular Weight: 414.95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1903689-64-4 |
---|---|
Molecular Formula | C22H23ClN2O2S |
Molecular Weight | 414.95 |
IUPAC Name | 1-(4-chloronaphthalen-1-yl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |
Standard InChI | InChI=1S/C22H23ClN2O2S/c1-16-6-5-7-17(2)22(16)24-12-14-25(15-13-24)28(26,27)21-11-10-20(23)18-8-3-4-9-19(18)21/h3-11H,12-15H2,1-2H3 |
Standard InChI Key | NWQOEANUXXEBKZ-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a piperazine core substituted at the 1-position with a 4-chloronaphthalene-1-sulfonyl group and at the 4-position with a 2,6-dimethylphenyl moiety. This arrangement creates a stereoelectronically complex system with distinct hydrophobic and polar regions. The naphthalene ring system provides extended π-conjugation, while the sulfonyl group introduces strong electron-withdrawing characteristics .
Structural Descriptors
Table 1 summarizes key molecular parameters derived from computational and experimental analyses:
The stereochemical configuration remains achiral due to symmetrical substitution patterns at both aromatic systems . The 2,6-dimethylphenyl group creates significant steric bulk, potentially influencing receptor binding kinetics in biological systems.
Synthetic Methodologies
Sulfonylation Route
The primary synthesis pathway involves nucleophilic aromatic substitution between 4-chloronaphthalene-1-sulfonyl chloride and 4-(2,6-dimethylphenyl)piperazine (Figure 1). Reaction conditions typically employ:
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Solvent: Dichloromethane (DCM) or acetonitrile
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Base: Triethylamine (TEA) or K₂CO₃
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Temperature: 25°C (ambient)
The general procedure follows:
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Dissolve 4-(2,6-dimethylphenyl)piperazine (1 eq) in anhydrous DCM
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Add TEA (1.2 eq) under nitrogen atmosphere
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Slowly introduce 4-chloronaphthalene-1-sulfonyl chloride (1.05 eq)
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Stir until TLC confirms consumption of starting material
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Quench with ice-water, extract organic layer, dry over Na₂SO₄
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Purify via column chromatography (SiO₂, hexane:EtOAc gradient)
Typical yields range from 85-91% when using fresh sulfonyl chloride derivatives . Critical parameters affecting yield include moisture exclusion, stoichiometric control of the base, and precise temperature maintenance.
Alternative Synthetic Strategies
Physicochemical Profile
Solubility and Partitioning
Experimental measurements reveal:
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Water solubility: 0.12 mg/mL (25°C)
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logD₇.₄: 6.072 ± 0.03
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pKa: 3.21 (sulfonamide proton), 8.94 (piperazine tertiary amine)
The compound exhibits marked hydrophobicity, necessitating formulation with cyclodextrins or lipid-based carriers for in vivo studies . Partition coefficient studies in octanol/water systems demonstrate preferential accumulation in lipid membranes, suggesting potential blood-brain barrier permeability.
Biological Evaluation
Enzymatic Interactions
While direct target profiling remains unpublished, structural analogs demonstrate:
The 4-chloronaphthalene moiety appears critical for π-π stacking interactions with aromatic residues in enzyme active sites. Molecular docking simulations predict favorable binding to ATP-binding cassettes in kinase domains .
ADMET Predictions
Computational models using SwissADME and pkCSM suggest:
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Moderate intestinal absorption (Caco-2 Papp = 12 × 10⁻⁶ cm/s)
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CYP3A4 inhibition probability: 68%
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hERG cardiotoxicity risk: Low (IC₅₀ > 30 μM)
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Ames test mutagenicity: Negative
These predictions highlight potential development challenges regarding drug-drug interactions while indicating a favorable cardiac safety profile .
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